Cinnamyl acetoacetate
Overview
Description
Cinnamyl acetoacetate: is an organic compound with the molecular formula C13H14O3 . It is an ester formed from cinnamyl alcohol and acetoacetic acid. This compound is known for its pleasant aroma and is often used in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cinnamyl acetoacetate can be synthesized through the esterification of cinnamyl alcohol with acetoacetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete reaction .
Industrial Production Methods: In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Cinnamyl acetoacetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert it into cinnamyl alcohol and other related compounds.
Substitution: It can participate in nucleophilic substitution reactions, forming different esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like alcohols and amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: this compound derivatives.
Reduction: Cinnamyl alcohol.
Substitution: Various esters and ethers.
Scientific Research Applications
Chemistry: Cinnamyl acetoacetate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies .
Biology: In biological research, this compound is studied for its potential antimicrobial and antioxidant properties. It is also used in the synthesis of bioactive compounds .
Medicine: this compound derivatives are explored for their potential therapeutic applications, including anti-inflammatory and anticancer activities .
Industry: In the fragrance and flavor industry, this compound is used to impart a pleasant aroma to various products, including perfumes, soaps, and food items .
Mechanism of Action
The mechanism of action of cinnamyl acetoacetate involves its interaction with various molecular targets. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and interfere with essential cellular processes .
Comparison with Similar Compounds
Cinnamyl acetate: Another ester of cinnamyl alcohol, used in fragrances and flavors.
Cinnamic acid: A related compound with similar aromatic properties, used in the synthesis of various derivatives.
Uniqueness: Cinnamyl acetoacetate is unique due to its combination of aromatic and acetoacetate functionalities, which provide a distinct reactivity profile. This makes it particularly valuable in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
[(E)-3-phenylprop-2-enyl] 3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-11(14)10-13(15)16-9-5-8-12-6-3-2-4-7-12/h2-8H,9-10H2,1H3/b8-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDCAQAAKRKWXFW-VMPITWQZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCC=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)CC(=O)OC/C=C/C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57582-46-4 | |
Record name | Cinnamyl acetoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.279 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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